7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSSUOYMUWCKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-82-8 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-methyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group . The reaction conditions typically involve the use of acidic or basic catalysts, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Pharmaceutical Development
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is instrumental in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its unique molecular structure allows for effective interaction with biological targets, making it a valuable compound in drug discovery and development.
Key Applications:
- Neurological Disorders: The compound is investigated for its potential in developing treatments for conditions like Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems.
- Metabolic Disorders: Research indicates its efficacy in managing diabetes-related complications by influencing metabolic pathways.
Food Safety Testing
This compound plays a crucial role in analytical chemistry, particularly in detecting and quantifying carcinogenic compounds in food products. It helps ensure consumer safety by complying with health regulations.
Applications:
- Carcinogen Detection: It is used to identify potential carcinogens such as heterocyclic amines formed during cooking processes.
- Regulatory Compliance: Assists food manufacturers in meeting safety standards set by health authorities.
Biochemical Research
In biochemical studies, this compound is employed to explore enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and therapeutic strategies.
Research Focus:
- Enzyme Inhibition Studies: The compound has been used to investigate its effects on various enzymes involved in metabolic processes.
- Pathway Analysis: It aids researchers in understanding the biochemical pathways that contribute to diseases like cancer and diabetes.
Material Science
The properties of this compound are explored for developing novel materials, particularly polymers that require specific thermal and mechanical characteristics.
Applications:
- Polymer Development: The compound is investigated for its potential to enhance the properties of polymers used in various industrial applications.
- Thermal Stability Studies: Research focuses on how this compound can improve the thermal stability of materials used in high-temperature environments.
Table 1: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological/metabolic disorders | Targeted therapies with fewer side effects |
| Food Safety Testing | Detection of carcinogenic compounds | Ensures consumer safety |
| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |
| Material Science | Development of novel materials | Enhanced thermal/mechanical properties |
Case Study 1: Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, a study showed that certain derivatives inhibited the growth of prostate cancer (PC-3) cells effectively while maintaining low toxicity levels.
Case Study 2: Food Safety
A study focused on the application of this compound in food safety testing revealed its effectiveness in detecting heterocyclic amines in grilled meats. The research highlighted how this compound can be utilized to monitor food products for compliance with health regulations, thereby protecting public health.
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include halogenated (Cl, Br), methoxy (OCH₃), and trifluoromethyl (CF₃) derivatives. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Thermal and Solubility Profiles
- The 7-methyl derivative’s hydrate form improves aqueous solubility compared to anhydrous analogues.
- Chloro and bromo derivatives exhibit higher decomposition temperatures (~231°C for 7-Cl vs. ~188°C for 8-Cl-6-CF₃), attributed to stronger intermolecular forces (halogen bonding) .
Biological Activity
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a compound belonging to the imidazopyridine family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and materials science.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 194.19 g/mol
- Structure : Characterized by a methyl group at the seventh position of the imidazo[1,2-a]pyridine structure, influencing its solubility and stability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against fungal strains. Its effectiveness stems from its ability to interact with biological macromolecules, disrupting cellular functions.
Anticancer Potential
The compound has been studied for its anticancer properties. It shows promise as a lead compound in developing new anticancer drugs due to its ability to inhibit cell proliferation through various biochemical pathways.
Target Interactions
The primary target of this compound is the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) . The compound binds specifically to key residues such as Lys627 and Asp836 , leading to the inhibition of several signaling pathways including:
- Raf/MEK/ERK
- RAS/MAPK
This inhibition results in decreased cell proliferation and growth, making it a candidate for cancer therapy.
Case Studies
- Antitubercular Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited excellent activity against multidrug-resistant strains of tuberculosis (MIC range: 0.05 – 1.5 μM). Compounds with specific structural modifications showed enhanced efficacy compared to traditional treatments like isoniazid .
- Cytotoxicity Studies : Compounds derived from 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid were evaluated for cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives displayed IC50 values lower than established chemotherapeutics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways that allow for the production of high-purity compounds suitable for research applications. The following table summarizes notable derivatives and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate | C₉H₈BrN₂O₂ | Contains bromine, affecting reactivity |
| 7-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | C₉H₉N₂O₃ | Hydroxyl group enhances solubility |
| 7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | C₉H₈N₄O₂ | Nitro group introduces electron-withdrawing effects |
Toxicological Considerations
Toxicological studies suggest that while this compound has promising biological activities, it may pose health risks if ingested or improperly handled. Safety precautions are essential during laboratory work involving this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate?
- The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, as demonstrated in analogous imidazo[1,2-a]pyrimidine syntheses . Modifications may include oxidation of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (a precursor) using agents like potassium permanganate under mild conditions to preserve the heterocyclic core . Ensure inert atmospheres (e.g., nitrogen) to minimize side reactions .
Q. What safety protocols are critical for handling this compound?
- Refer to safety data from structurally related compounds:
- Hazards : Harmful if inhaled, ingested, or absorbed through skin; may cause allergic reactions (H317) .
- Handling : Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Store in airtight containers at room temperature, away from oxidizing agents .
- Waste disposal : Segregate chemical waste and engage certified waste management services .
Q. How is the compound characterized spectroscopically?
- 1H/13C NMR : Analyze proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–9 ppm) and carbon chemical shifts (carboxylic acid carbons at δ ~165–170 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₀H₁₁N₂O₃·H₂O: 227.0794) with <2 ppm error .
- IR : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and O-H (hydration water) around 3400 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Parameter screening : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loadings (e.g., Pd/C for reductions) .
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted ethyl ester precursor or over-oxidized products) .
- Scale-up considerations : Maintain stoichiometric ratios and monitor exothermic reactions using jacketed reactors .
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Crystallography : Compare experimental data (e.g., CCDC 1426925 for analogous imidazo[1,2-a]pyridines) with DFT-optimized structures .
- Hydrogen bonding : Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., O-H···N or C-H···π) that may differ between hydrate and anhydrous forms .
Q. What strategies assess the compound’s stability under varying pH and temperature?
- Accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via UPLC .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for imidazo[1,2-a]pyridines) .
- Hydrate vs. anhydrous form : Use Karl Fischer titration to quantify water content and PXRD to track phase transitions .
Q. How to evaluate its potential pharmacological activity?
- In silico screening : Predict binding affinity to targets (e.g., kinases, GPCRs) using PubChem BioAssay data and molecular docking .
- In vitro assays : Test against disease-relevant cell lines (e.g., cancer, microbial) with cytotoxicity controls. Use LC-MS to confirm intracellular uptake .
- SAR studies : Modify the methyl or carboxylic acid groups and compare bioactivity trends .
Methodological Resources
- Synthetic protocols : Analogous methods for imidazo[1,2-a]pyrimidines , ethyl ester precursors , and halogenated derivatives .
- Safety data : MSDS for 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid .
- Computational tools : PubChem CID lookup , CCDC structural databases , and Gaussian for DFT modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
